2-Isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile (4) is a synthetically derived organic compound that acts as a key intermediate in the synthesis of novel urea and thiourea derivatives with potential antiviral and antimicrobial activities []. It belongs to the class of heterocyclic compounds, containing both thiazole and piperazine moieties within its structure. Scientific research utilizes this compound primarily as a building block for generating libraries of structurally related compounds, aiming to explore their biological activities and therapeutic potential.
This compound can be classified under:
The synthesis of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves several key steps:
The detailed synthetic pathways can vary depending on the specific conditions and reagents used but generally follow established methods in organic synthesis for similar compounds .
The molecular structure of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can be described as follows:
The three-dimensional conformation of the molecule plays a crucial role in its interaction with biological targets, influencing its efficacy and potency .
Chemical reactions involving 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile may include:
The mechanism of action for compounds like 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves:
The physical and chemical properties of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile are critical for understanding its behavior in biological systems:
These properties influence how the compound is absorbed, distributed, metabolized, and excreted in biological systems .
The potential applications of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile include:
Research into this compound could lead to valuable insights into novel drug development strategies targeting cancer and infectious diseases .
This compound belongs to a class of N-acylpiperazine derivatives characterized by a benzothiazole moiety linked to a benzonitrile unit through a central piperazine-carboxamide bridge. Its systematic IUPAC name, 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, precisely defines its molecular architecture:
The molecular formula is C₂₀H₁₇N₄O₂S, with a molecular weight of 377.44 g/mol. Its SMILES notation (COc1ccc2sc(nc2c1)N3CCN(CC3)C(=O)c4ccc(C#N)cc4
) encodes the connectivity: 6-methoxybenzothiazole → N2-piperazine → C4-carbonyl → para-cyanophenyl. Key structural features enabling multitarget pharmacology include:
Table 1: Structural Components and Their Chemical Roles
Component | Chemical Role | Pharmacological Contribution |
---|---|---|
6-Methoxybenzothiazole | Electron-rich heterocycle | DNA intercalation, kinase inhibition |
Piperazine carboxamide | Conformationally flexible linker | Solubility enhancement, hydrogen bonding |
4-Cyanophenyl | Electron-deficient aryl with polar nitrile | Dipole interactions, metabolic stability |
Benzothiazole-piperazine hybrids emerged prominently in the early 2010s as histamine receptor modulators. The foundational patent WO2012041860A1 (2012) disclosed benzothiazole derivatives, exemplified by 2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine, as potent histamine H4 receptor ligands for inflammatory disorders [3]. This established the piperazine tether as critical for receptor affinity while allowing modular substitutions on both aromatic termini.
Subsequent innovations exploited the scaffold’s dual-targeting capability:
Table 2: Evolution of Key Benzothiazole-Piperazine Hybrids
Year | Patent/Compound | Therapeutic Target | Structural Advancement |
---|---|---|---|
2012 | WO2012041860A1 [3] | Histamine H4 receptor | Ethoxy-benzothiazole with purine-piperazine |
2016 | US20160297792A1 [4] | Cytochrome P450 CYP3A | Imidazole-benzothiazole piperazine carboxamide |
2020s | C₂₀H₁₇N₄O₂S derivatives | Multitarget kinase modulation | Methoxy-benzothiazole + benzonitrile linker |
The structural design of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile enables engagement with diverse biological targets through three synergistic strategies:
Table 3: Structure-Function Advantages of Hybrid Components
Structural Element | Drug Design Advantage | Biological Correlate |
---|---|---|
6-Methoxybenzothiazole | Enhanced DNA affinity and lipophilicity | Topoisomerase inhibition, tumor selectivity |
Piperazine carboxamide | Balanced solubility (logP optimization) | Blood-brain barrier penetration, oral bioavailability |
4-Cyanophenyl carbonyl | Stabilized amide bond + polarized π-system | Kinase hinge region binding |
This hybrid architecture exemplifies molecular design for polypharmacology, intentionally merging pharmacophores to address complex diseases like cancer or neurodegeneration, where single-target agents often show limited efficacy [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: